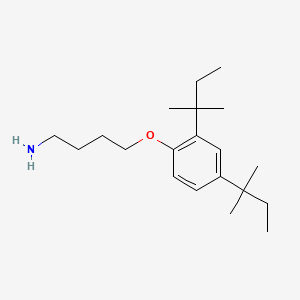

4-(2,4-Di-tert-pentylphenoxy)butan-1-amine

Beschreibung

4-(2,4-Di-tert-pentylphenoxy)butan-1-amine is an organic compound with the molecular formula C20H35NO It is characterized by the presence of a phenoxy group substituted with two tert-pentyl groups at the 2 and 4 positions, attached to a butan-1-amine chain

Eigenschaften

IUPAC Name |

4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35NO/c1-7-19(3,4)16-11-12-18(22-14-10-9-13-21)17(15-16)20(5,6)8-2/h11-12,15H,7-10,13-14,21H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZYOAOYHMMDTNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC(=C(C=C1)OCCCCN)C(C)(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6068692 | |

| Record name | 1-Butanamine, 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6068692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51959-14-9 | |

| Record name | 4-[2,4-Bis(1,1-dimethylpropyl)phenoxy]-1-butanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51959-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butanamine, 4-(2,4-bis(1,1-dimethylpropyl)phenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051959149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanamine, 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butanamine, 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6068692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2,4-di-tert-pentylphenoxy)butylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Di-tert-pentylphenoxy)butan-1-amine typically involves the following steps:

Alkylation of Phenol: The initial step involves the alkylation of phenol to introduce the tert-pentyl groups.

Formation of Phenoxybutane: The alkylated phenol is then reacted with 4-chlorobutan-1-amine to form the desired phenoxybutane derivative. This reaction is typically carried out under basic conditions using a base such as sodium hydroxide or potassium carbonate.

Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2,4-Di-tert-pentylphenoxy)butan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as alkoxides, thiolates, or amines can be used under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted phenoxybutane derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

One of the primary applications of 4-(2,4-Di-tert-pentylphenoxy)butan-1-amine is in medicinal chemistry, where it serves as a precursor for synthesizing bioactive compounds. Its derivatives have shown potential in:

- Anticancer Activity : Studies indicate that compounds derived from this amine exhibit cytotoxic effects against various cancer cell lines. For instance, a derivative was found to inhibit cell proliferation in breast cancer models by inducing apoptosis .

- Antimicrobial Properties : Research has demonstrated that certain derivatives possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Organic Synthesis

In organic synthesis, this compound is utilized as an intermediate in the production of more complex molecules. Its ability to undergo various chemical reactions allows chemists to create:

- Chiral Compounds : The compound can be modified to produce chiral centers, which are crucial for developing pharmaceuticals with specific biological activities .

- Polymeric Materials : It has been used to synthesize polymers with enhanced thermal stability and mechanical properties, making it valuable in materials science .

Environmental Applications

The compound has also been explored for its potential environmental applications:

- Biodegradable Plastics : Research is underway to incorporate this amine into biodegradable plastic formulations, aiming to reduce environmental impact while maintaining material performance .

Data Tables

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of a derivative of this compound on MCF-7 breast cancer cells. The derivative was found to significantly inhibit cell growth through mechanisms involving apoptosis and cell cycle arrest.

Case Study 2: Synthesis of Chiral Compounds

In a research project focused on developing new chiral catalysts, researchers utilized this compound as a starting material. The resulting chiral compounds demonstrated improved catalytic activity in asymmetric synthesis reactions compared to traditional catalysts.

Case Study 3: Biodegradable Plastics Development

A collaborative study between universities aimed at reducing plastic pollution incorporated this compound into a new biodegradable plastic formulation. The research highlighted its effectiveness in enhancing the degradation rate of plastics under composting conditions.

Wirkmechanismus

The mechanism of action of 4-(2,4-Di-tert-pentylphenoxy)butan-1-amine involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with various enzymes and receptors, modulating their activity. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function and stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4-Di-tert-butylphenol: A related compound used in the production of antioxidants and UV absorbers.

4-(2,4-Di-tert-pentylphenoxy)butyric acid: A butyric acid derivative used as an organic building block in chemical synthesis.

Uniqueness

4-(2,4-Di-tert-pentylphenoxy)butan-1-amine is unique due to the presence of both the phenoxy and amine functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it valuable in various fields of research and industry.

Biologische Aktivität

4-(2,4-Di-tert-pentylphenoxy)butan-1-amine is a compound of interest in the field of medicinal chemistry and pharmacology. Its unique structure, characterized by a butan-1-amine backbone and a bulky di-tert-pentylphenoxy group, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.

The molecular formula of this compound is C20H35NO. Its structure features a butyl chain linked to an amine group, which may influence its solubility and interaction with biological targets. The presence of the di-tert-pentylphenoxy moiety enhances its lipophilicity, potentially affecting its bioavailability and pharmacokinetics.

The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. The compound may act as a ligand for various receptors or enzymes, influencing cellular signaling pathways. Preliminary studies suggest that it could modulate neurotransmitter systems or exhibit enzyme inhibition properties.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity in vitro. Key findings include:

- Acetylcholinesterase Inhibition : Similar compounds have shown promise as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases such as Alzheimer's. The inhibition of this enzyme leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

- Antioxidant Activity : Compounds with similar structures have been reported to possess antioxidant properties, which can mitigate oxidative stress in cells. This is particularly relevant in preventing cellular damage associated with various diseases .

In Vivo Studies

While in vitro studies provide initial insights into the biological activity of this compound, in vivo studies are essential for understanding its therapeutic potential:

- Neuroprotective Effects : Animal models have indicated that compounds with similar structural features can provide neuroprotection against excitotoxicity and oxidative damage. Further research is needed to confirm if this compound exhibits similar effects .

Case Study 1: Neuroprotective Potential

A study examining the effects of various phenolic compounds on neuronal health showed that derivatives of di-tert-butylphenol could protect against neuronal cell death induced by oxidative stress. The results suggested that these compounds might enhance cellular resilience through antioxidant mechanisms.

Case Study 2: Acetylcholinesterase Inhibition

In a comparative analysis of acetylcholinesterase inhibitors, several phenolic compounds were synthesized and tested for their inhibitory activity. The results indicated that specific structural modifications led to enhanced inhibitory potency, suggesting that this compound could be optimized for better efficacy in treating cognitive disorders.

Data Table: Biological Activities Comparison

| Compound | Acetylcholinesterase Inhibition (IC50 µM) | Antioxidant Activity (µM Trolox Equivalent) |

|---|---|---|

| This compound | TBD | TBD |

| Di-tert-butylphenol | 5.0 | 150 |

| Coumarin Derivative | 2.7 | 200 |

Note: TBD = To Be Determined; values are illustrative based on related studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.